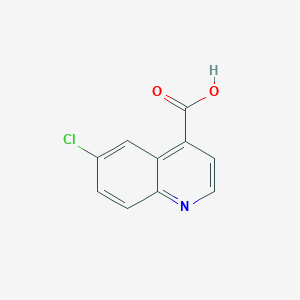

6-Chloroquinoline-4-carboxylic acid

描述

6-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . Another method includes the Doebner-Von Miller reaction, which involves the condensation of aniline derivatives with β-ketoesters under suitable conditions . Additionally, the Conrad-Limpach method employs aniline derivatives as precursors, which are condensed with β-ketoesters to form 4-hydroxyquinolines .

Industrial Production Methods

Industrial production of this compound often utilizes green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only improve the yield but also reduce the environmental impact of the synthesis process.

化学反应分析

Types of Reactions

6-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Electrophilic Substitution: The chlorine atom at the 6th position makes the compound susceptible to electrophilic substitution reactions.

Nucleophilic Substitution: The carboxylic acid group at the 4th position can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can undergo condensation reactions with various amines and aldehydes to form Schiff bases and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, silica gel, and various catalysts such as ytterbium perfluorooctanoate . Reaction conditions often involve the use of solvents like ethanol and acetonitrile, as well as microwave irradiation to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxyquinolines and Schiff bases, which have significant biological activities .

科学研究应用

Antimicrobial Activity

One of the primary applications of 6-chloroquinoline-4-carboxylic acid is its role as an antimicrobial agent. Research has demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted the synthesis of arylated quinoline carboxylic acids, including derivatives of this compound, which exhibited notable activity against both replicating and non-replicating forms of Mycobacterium tuberculosis in vitro .

Cancer Therapeutics

This compound has been explored as a potential anticancer agent. It has been identified as a selective inhibitor of SIRT3, a mitochondrial deacetylase implicated in cancer progression. In vitro studies showed that derivatives of this compound could significantly reduce colony formation in MLLr leukemic cell lines, indicating strong antiproliferative effects. The compound was found to induce cell cycle arrest without triggering apoptosis, suggesting a unique mechanism of action that merits further investigation .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activity. For instance, modifications to the quinoline structure have led to the development of new compounds that exhibit improved efficacy against cancer cells and infectious agents. The ability to modify the quinoline ring allows researchers to tailor compounds for specific therapeutic targets .

Mechanistic Studies

In addition to its therapeutic potential, this compound is utilized in mechanistic studies aimed at understanding the biochemical pathways involved in disease processes. Its role as a SIRT3 inhibitor provides insights into mitochondrial functions and their implications in metabolic disorders and cancer biology .

Structure-Activity Relationship (SAR) Studies

Research involving this compound often includes structure-activity relationship studies to determine how different modifications affect biological activity. These studies are crucial for optimizing drug candidates and enhancing their therapeutic profiles .

Case Studies and Research Findings

作用机制

The mechanism of action of 6-Chloroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division . Additionally, it can interact with cellular membranes and proteins, affecting their function and stability .

相似化合物的比较

Similar Compounds

Similar compounds to 6-Chloroquinoline-4-carboxylic acid include:

Quinoline-4-carboxylic acid: Lacks the chlorine atom at the 6th position.

Chloroquine: Contains a chlorine atom but has different substituents on the quinoline ring.

Amodiaquine: Another quinoline derivative with different substituents and pharmacological properties.

Uniqueness

The presence of both the chlorine atom at the 6th position and the carboxylic acid group at the 4th position makes this compound unique. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

生物活性

6-Chloroquinoline-4-carboxylic acid (CQC) is a compound that has garnered attention for its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline core with a carboxylic acid functional group and a chlorine substituent at the 6-position. Its molecular formula is , and it has been noted for its ability to interact with various biological targets due to the presence of the chloro group, which influences its reactivity and biological activity.

Enzyme Inhibition

CQC primarily acts as an inhibitor of alkaline phosphatases (ALPs), which are enzymes involved in dephosphorylation processes critical for various biological functions. The inhibition of ALPs by CQC affects several biochemical pathways, impacting cellular processes such as:

- Cell Cycle Regulation : CQC induces cell cycle arrest in cancer cells, leading to apoptosis. For instance, studies have shown that CQC affects breast cancer (MCF-7), cervical cancer (HeLa), and bone marrow cancer (K-562) cells by interfering with their proliferation.

- Metabolic Pathways : The compound's inhibition of ALPs disrupts metabolic pathways essential for cell survival and growth, making it a candidate for anticancer therapies.

Antimicrobial Activity

CQC has demonstrated antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (M. tb). Research indicates that derivatives of CQC exhibit activity against both replicating and non-replicating forms of M. tb, suggesting potential use in treating tuberculosis .

Anticancer Properties

CQC's ability to induce apoptosis in cancer cells positions it as a promising candidate for cancer therapy. Studies have reported significant antiproliferative effects across different cancer cell lines, with IC50 values indicating potent activity against specific types of tumors .

Antimicrobial Activity

The compound has been evaluated for its efficacy against Gram-positive bacteria and fungi. Notably, it has shown inhibitory effects on Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent .

Study on Mycobacterium tuberculosis

A recent study evaluated several arylated quinoline carboxylic acids, including CQC derivatives, against M. tb using the LORA assay. The findings indicated that certain derivatives retained inhibitory activity against non-replicating M. tb under low-oxygen conditions, which is critical for developing new antitubercular drugs .

Anticancer Activity Assessment

In vitro studies have assessed the anticancer properties of CQC on various cell lines. For example:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Induces apoptosis |

| HeLa | 15.0 | Cell cycle arrest |

| K-562 | 10.0 | Inhibits proliferation |

These results underscore the compound's potential in oncology research .

属性

IUPAC Name |

6-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYMLJGLNAOPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424398 | |

| Record name | 6-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62482-29-5 | |

| Record name | 6-Chloro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62482-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives interact with their target and what are the downstream effects?

A1: The research article investigates the interaction of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives with the Plasmodium lactate dehydrogenase (pLDH) enzyme. [] pLDH is a key enzyme in the glycolytic pathway of the malaria parasite, essential for its energy production. By inhibiting pLDH, these compounds aim to disrupt the parasite's metabolism and ultimately inhibit its growth and survival. The study employs molecular docking simulations to predict the binding interactions between the synthesized compounds and the pLDH active site. [] The results suggest that these compounds can effectively bind to the enzyme, potentially leading to its inhibition.

Q2: Can you elaborate on the structure-activity relationship (SAR) insights gained from the research regarding 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives and their antimalarial activity?

A2: The research explores the impact of various 2-aryl/heteroaryl substitutions on the 6-chloroquinoline-4-carboxylic acid scaffold. While the study doesn't provide a comprehensive SAR analysis, it highlights that the binding affinity to pLDH varies depending on the specific substituents. For instance, compound 3d demonstrated the strongest binding affinity with five hydrogen bonding interactions. [] This finding suggests that specific substitutions at the 2-position of the quinoline ring significantly influence the interaction with pLDH and potentially the antimalarial activity. Further research with a wider range of substitutions and in vitro testing is needed to establish a detailed SAR profile and optimize the antimalarial potency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。